5-Bromoisoxazolo[5,4-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromoisoxazolo[5,4-c]pyridine is a heterocyclic compound with the molecular formula C6H3BrN2O It is a derivative of isoxazole and pyridine, featuring a bromine atom at the 5-position of the isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromoisoxazolo[5,4-c]pyridine typically involves the cyclization of appropriate precursors. One common method is the reaction of 5-aminoisoxazole with 1,3-dielectrophiles. For instance, 5-amino-3-methylisoxazole can be reacted with Mannich bases in pyridine under reflux conditions to yield substituted isoxazolopyridines . Another approach involves the recyclization of 4-acyl-1H-pyrrole-2,3-diones with isoxazole to form α-ketoamides .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of heterocyclic synthesis and the use of efficient catalytic systems are likely employed to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromoisoxazolo[5,4-c]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and oxygen atoms in the ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazolopyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
5-Bromoisoxazolo[5,4-c]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-Bromoisoxazolo[5,4-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been reported to exhibit inhibitory activity against certain enzymes and receptors, such as Hsp90 and HDAC6 . These interactions can lead to various biological effects, including antiproliferative activity and modulation of cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Isoxazolo[4,5-b]pyridine: Another isoxazole-pyridine derivative with similar structural features but different biological activities.
Imidazo[4,5-b]pyridine: Known for its diverse pharmacological activities, including anticancer and antimicrobial properties.
Imidazo[4,5-c]pyridine: Exhibits GABA A receptor agonist activity and is studied for its potential therapeutic applications.
Uniqueness
5-Bromoisoxazolo[5,4-c]pyridine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity
Properties
Molecular Formula |
C6H3BrN2O |
---|---|
Molecular Weight |
199.00 g/mol |
IUPAC Name |
5-bromo-[1,2]oxazolo[5,4-c]pyridine |
InChI |
InChI=1S/C6H3BrN2O/c7-6-1-4-2-9-10-5(4)3-8-6/h1-3H |
InChI Key |
HYLQYJQMNBJCRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NOC2=CN=C1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.